trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid
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Overview
Description
trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid: is a sulfur-containing heterocyclic compound. It is characterized by the presence of an oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms. This compound is often used as a building block in organic synthesis due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acetylation of 1,3-oxathiolane-2-carboxylic acid using acetic anhydride in the presence of a catalyst. The reaction is usually carried out at a temperature range of 0-5°C to ensure the selective formation of the trans isomer .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid can undergo oxidation reactions, where the sulfur atom in the oxathiolane ring is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, where nucleophiles such as amines or thiols replace the acetoxy group to form new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amines, thiols, and other substituted derivatives
Scientific Research Applications
Chemistry: trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable compound in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the acetoxy group can undergo hydrolysis to release acetic acid, which may then participate in biochemical pathways. The oxathiolane ring can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
5-Acetoxy-1,3-oxathiolane-2-carboxylic acid: This compound lacks the trans configuration, which may result in different chemical and biological properties.
5-Hydroxy-1,3-oxathiolane-2-carboxylic acid:
5-Methyl-1,3-oxathiolane-2-carboxylic acid: The presence of a methyl group instead of an acetoxy group can significantly alter the compound’s properties
Uniqueness: trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid is unique due to its trans configuration and the presence of both acetoxy and oxathiolane functional groups. This combination of features allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Biological Activity
trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleoside analogs and has shown promise in various biological applications, particularly in antiviral and anticancer research. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparisons with related compounds.
The synthesis of this compound typically involves the acetylation of 1,3-oxathiolane-2-carboxylic acid using acetic anhydride under controlled conditions. The reaction is usually conducted at low temperatures (0-5°C) to ensure the formation of the desired trans isomer. The compound can undergo various chemical transformations, including oxidation and reduction reactions, making it a versatile intermediate for further synthetic applications.
The biological activity of this compound is largely attributed to its ability to interact with biological targets through its functional groups. The acetoxy group can hydrolyze to release acetic acid, which may participate in various biochemical pathways. Additionally, the oxathiolane ring structure allows for interactions with enzymes and proteins, potentially inhibiting their activity or altering their function.
Antiviral Activity
This compound has been investigated as a precursor for nucleoside analogs that exhibit antiviral properties. Similar compounds in the oxathiolane family have been shown to inhibit viral replication by competing with natural deoxynucleotides for incorporation into viral DNA during reverse transcription. For instance, nucleoside analogs derived from oxathiolanes have been effective against HIV by acting as nucleoside reverse transcriptase inhibitors (NRTIs), preventing viral replication .
Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. In vitro studies have demonstrated that certain oxathiolane derivatives can induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. For example, compounds similar to trans-5-acetoxy derivatives have shown selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Contains an acetoxy group and oxathiolane ring | Potential antiviral and anticancer effects |
5-Hydroxy-1,3-oxathiolane-2-carboxylic acid | Hydroxy group instead of acetoxy | Antiviral activity against HIV |
5-Methyl-1,3-oxathiolane-2-carboxylic acid | Methyl group alters properties | Varies; less studied |
The presence of specific functional groups significantly influences the biological properties of these compounds. For instance, the acetoxy group in trans-5-acetoxy derivatives enhances its potential as a bioactive molecule compared to other analogs.
Case Studies
Several studies highlight the biological activity of trans-5-Acetoxy derivatives:
- Antiviral Efficacy : A study demonstrated that oxathiolane nucleoside analogs effectively inhibited HIV replication in vitro by competing with natural nucleotides during viral DNA synthesis.
- Cytotoxicity Assays : Research on similar thiazolidine compounds showed significant cytotoxic effects on cancer cell lines such as K562 (leukemia) and HeLa (cervical cancer), suggesting that trans derivatives may exhibit comparable activities .
Properties
CAS No. |
147027-05-2 |
---|---|
Molecular Formula |
C6H8O5S |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
(2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9)/t4-,6-/m0/s1 |
InChI Key |
WRUGSNIJLUOGQF-NJGYIYPDSA-N |
SMILES |
CC(=O)OC1CSC(O1)C(=O)O |
Isomeric SMILES |
CC(=O)O[C@@H]1CS[C@H](O1)C(=O)O |
Canonical SMILES |
CC(=O)OC1CSC(O1)C(=O)O |
Origin of Product |
United States |
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